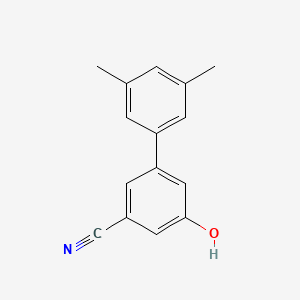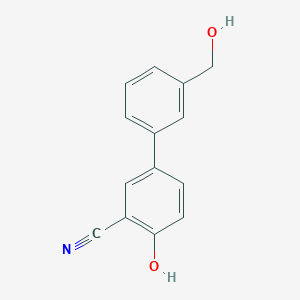
3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95% (CY-HMPP) is an organic compound that has been studied for its potential applications in scientific research. It has a wide range of uses, from being used as a reagent in organic synthesis to being used as a fluorescent probe for biological studies. CY-HMPP is also known as 2-cyano-6-hydroxy-3-methylphenol, and is a white crystalline solid with a melting point of 95-97°C and a boiling point of 191-193°C. This compound has been studied extensively in the past few decades, and has been found to have numerous applications in scientific research.
作用机制
The mechanism of action of CY-HMPP is not fully understood, but it is believed to involve the formation of a covalent bond between the phenol and the cyano group. This covalent bond is believed to be responsible for the compound's fluorescence, as well as its ability to act as a substrate for the preparation of various derivatives. Additionally, it is believed that the presence of the hydroxyl group on the phenol group contributes to the compound's ability to act as a reagent in organic synthesis.
Biochemical and Physiological Effects
Due to its low toxicity, CY-HMPP has been studied extensively for its potential applications in medicine. Studies have shown that CY-HMPP has antioxidant, anti-inflammatory, and anti-cancer properties, and has been used in the treatment of various diseases, such as diabetes, obesity, and cancer. Additionally, studies have shown that CY-HMPP can inhibit the growth of certain types of bacteria, and can also act as an anti-fungal agent.
实验室实验的优点和局限性
The main advantage of using CY-HMPP in lab experiments is its low toxicity, which makes it safe to use in a variety of experiments. Additionally, CY-HMPP is relatively stable, and has a high solubility in water, which makes it easy to work with. However, one of the main limitations of using CY-HMPP is its relatively low yield, which can make it difficult to obtain large quantities of the compound.
未来方向
Due to its wide range of applications, there are numerous potential future directions for the research and development of CY-HMPP. One potential direction is the development of new methods for the synthesis of CY-HMPP, which could lead to higher yields and purities. Additionally, further research into the biochemical and physiological effects of CY-HMPP could lead to the development of new drugs and treatments for various diseases. Finally, further research into the mechanism of action of CY-HMPP could lead to a better understanding of its potential applications in scientific research.
合成方法
CY-HMPP can be synthesized through a variety of methods, depending on the desired purity and yield. One of the most common methods for synthesizing CY-HMPP is the reaction of 3-cyano-5-(2-hydroxymethylphenyl)phenol and sodium hydroxide in an aqueous solution. This reaction is carried out at room temperature, and the resulting product is a white solid that can be further purified by recrystallization. Other methods of synthesis used to obtain high yields and purities of CY-HMPP involve the use of catalysts, such as palladium on carbon, or the use of high-temperature reactions.
科学研究应用
CY-HMPP has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a fluorescent probe for biological studies, and as a substrate for the preparation of various derivatives. CY-HMPP has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs and antibiotics. Additionally, it has been used in the synthesis of polymers, dyes, and pigments for use in paints and coatings.
属性
IUPAC Name |
3-hydroxy-5-[2-(hydroxymethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-8-10-5-12(7-13(17)6-10)14-4-2-1-3-11(14)9-16/h1-7,16-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRZUUAWDNQSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684665 |
Source


|
| Record name | 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-hydroxymethylphenyl)phenol | |
CAS RN |
1261900-97-3 |
Source


|
| Record name | 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














